

Spectroscopic Properties of Chromium(III) Carbonate: A Technical Guide

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Compound of Interest

Compound Name: Chromium carbonate

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This technical guide provides an in-depth overview of the spectroscopic properties of chromium(III) carbonate ($\text{Cr}_2(\text{CO}_3)_3$). Due to the limited availability of direct spectroscopic data for pure chromium(III) carbonate, this document synthesizes information from analogous chromium(III) compounds and general principles of inorganic spectroscopy. It is intended to serve as a comprehensive resource for the characterization of chromium(III) carbonate and related materials.

Introduction to Chromium(III) Carbonate

Chromium(III) carbonate is an inorganic compound with the chemical formula $\text{Cr}_2(\text{CO}_3)_3$. It typically appears as a green or blue-green amorphous powder.^[1] Its application is found in various fields, including the preparation of other chromium salts and as a component in certain catalysts. From a structural standpoint, it consists of chromium(III) cations (Cr^{3+}) and carbonate anions (CO_3^{2-}). The spectroscopic properties are primarily determined by the electronic transitions within the d-orbitals of the Cr^{3+} ion and the vibrational modes of the carbonate group.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. For chromium(III) carbonate, these techniques are essential for characterizing the carbonate anion and the metal-oxygen bonds.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy, particularly using an attenuated total reflectance (ATR) accessory, is a convenient method for analyzing solid samples like chromium(III) carbonate. The IR spectrum of a carbonate compound is dominated by the vibrational modes of the CO_3^{2-} ion.^[2] While a specific spectrum for $\text{Cr}_2(\text{CO}_3)_3$ is not readily available in the literature, the expected absorption bands can be predicted based on the known spectra of other carbonate minerals.^{[2][3]}

Table 1: Expected Infrared Absorption Bands for the Carbonate Ion

Vibrational Mode	Wavenumber (cm^{-1})	Description
ν_1 (symmetric stretch)	~1060 - 1090	This mode is often weak or inactive in the IR spectrum of simple carbonates but can become active if the symmetry is lowered.
ν_2 (out-of-plane bend)	~860 - 880	A sharp and relatively strong absorption.
ν_3 (asymmetric stretch)	~1410 - 1460	A very strong and often broad absorption band. Splitting of this band can indicate the presence of non-equivalent carbonate groups or lower symmetry.
ν_4 (in-plane bend)	~680 - 720	A medium to strong absorption.

In addition to the carbonate bands, weaker absorptions corresponding to Cr-O stretching vibrations would be expected in the far-IR region, typically below 600 cm^{-1} .^{[4][5]} The presence of water of hydration would be indicated by a broad absorption band in the $3000\text{-}3500\text{ cm}^{-1}$ region (O-H stretching) and a bending mode around 1640 cm^{-1} .

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and provides information about the vibrational modes of a sample. For carbonates, the symmetric stretch (ν_1) is typically very strong in the Raman spectrum, in contrast to its weak appearance in the IR spectrum.[6] Raman microscopy allows for the analysis of very small sample areas.

Table 2: Expected Raman Bands for the Carbonate Ion

Vibrational Mode	Wavenumber (cm^{-1})	Description
Lattice Modes	< 300	Vibrations involving the entire crystal lattice, including the Cr^{3+} ions and carbonate groups.
ν_4 (in-plane bend)	~700 - 750	Generally weak to medium intensity.
ν_1 (symmetric stretch)	~1080 - 1100	A very strong and sharp peak, characteristic of the carbonate ion.
ν_3 (asymmetric stretch)	~1400 - 1490	Typically weak in the Raman spectrum.

Raman spectroscopy can also be a valuable tool for distinguishing between different oxidation states of chromium. For instance, a crucial peak for trivalent chromium oxides is observed around 550 cm^{-1} (symmetric stretching of Cr-O-Cr), while hexavalent chromium compounds show characteristic peaks around 900 cm^{-1} (CrO_3 vibration).[7][8] It is plausible that similar Cr-O vibrations would be observable for chromium(III) carbonate.

Electronic Spectroscopy: UV-Visible

UV-Visible spectroscopy provides information about the electronic transitions within a compound. For transition metal complexes like those of chromium(III), the color and the UV-Vis spectrum are dictated by d-d electronic transitions. The Cr^{3+} ion has a d^3 electronic configuration. In an octahedral ligand field, such as that provided by water molecules in an aqueous solution or potentially by the carbonate oxygens, the d-orbitals split into two energy levels: a lower t_{2g} set and a higher e_g set.

The absorption of light promotes electrons from the t_{2g} to the e_g level. For a d^3 ion in an octahedral field, two spin-allowed transitions are typically observed. The UV-Vis spectrum of the hexaaquachromium(III) ion, $[\text{Cr}(\text{H}_2\text{O})_6]^{3+}$, which is violet-blue-grey, can serve as a useful proxy for what might be expected for a hydrated chromium(III) carbonate dissolved in acid or analyzed as a solid via diffuse reflectance.^[9]

Table 3: UV-Visible Absorption Maxima for the $[\text{Cr}(\text{H}_2\text{O})_6]^{3+}$ Ion

Transition	Wavelength (λ_{max})	Wavenumber (cm^{-1})	Color Absorbed
$^4\text{A}_{2g} \rightarrow ^4\text{T}_{2g}$	~580 nm	~17,240	Yellow-Orange
$^4\text{A}_{2g} \rightarrow ^4\text{T}_{1g}$	~400 nm	~25,000	Violet

The observed color of the complex is the complement of the colors absorbed. Since violet and yellow-orange light are absorbed, the solution appears violet-blue-grey.^[9] The exact peak positions for solid chromium(III) carbonate may vary depending on the precise coordination environment of the Cr^{3+} ion.

X-ray Absorption Spectroscopy (XAS)

X-ray absorption spectroscopy is a powerful element-specific technique that provides information about the oxidation state and local coordination environment of an atom. For chromium compounds, XAS, particularly the X-ray Absorption Near Edge Structure (XANES) at the Cr K-edge, is highly sensitive to the oxidation state.

The energy of the absorption edge shifts to higher values as the oxidation state of the chromium ion increases.^{[10][11]} Therefore, the Cr K-edge energy for chromium(III) carbonate will be significantly lower than that for Cr(VI) compounds. The pre-edge region of the XANES spectrum can also provide information about the coordination geometry. Octahedral Cr(III) complexes typically show a weak pre-edge feature corresponding to the $1s \rightarrow 3d$ transition.^[12] The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum could be analyzed to determine the Cr-O bond distances and the coordination number of the chromium atoms.

Experimental Protocols

Infrared Spectroscopy (ATR-FTIR)

- **Sample Preparation:** Place a small amount of the powdered chromium(III) carbonate sample directly onto the ATR crystal.
- **Data Acquisition:**
 - Press the sample firmly against the crystal using the instrument's pressure clamp to ensure good contact.
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- **Data Analysis:** Identify the characteristic absorption bands for the carbonate anion and any water of hydration. Compare these to reference spectra for other carbonate minerals.

Raman Microscopy

- **Sample Preparation:** Mount a small amount of the powdered chromium(III) carbonate sample on a microscope slide.^{[7][8]}
- **Data Acquisition:**
 - Place the slide on the microscope stage and bring the sample into focus using the objective lens.
 - Select the laser excitation wavelength (e.g., 532 nm or 785 nm). A lower energy laser (e.g., 785 nm) may be necessary if the sample fluoresces.
 - Acquire the Raman spectrum from a representative area of the sample. Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample damage.

- **Data Analysis:** Identify the characteristic Raman shifts for the carbonate group and look for bands in the lower frequency region that could correspond to Cr-O vibrations.

UV-Visible Spectroscopy (Diffuse Reflectance for Solids)

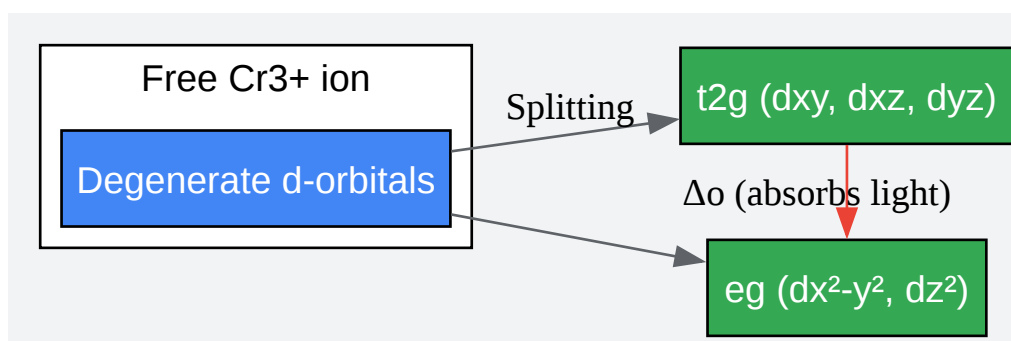
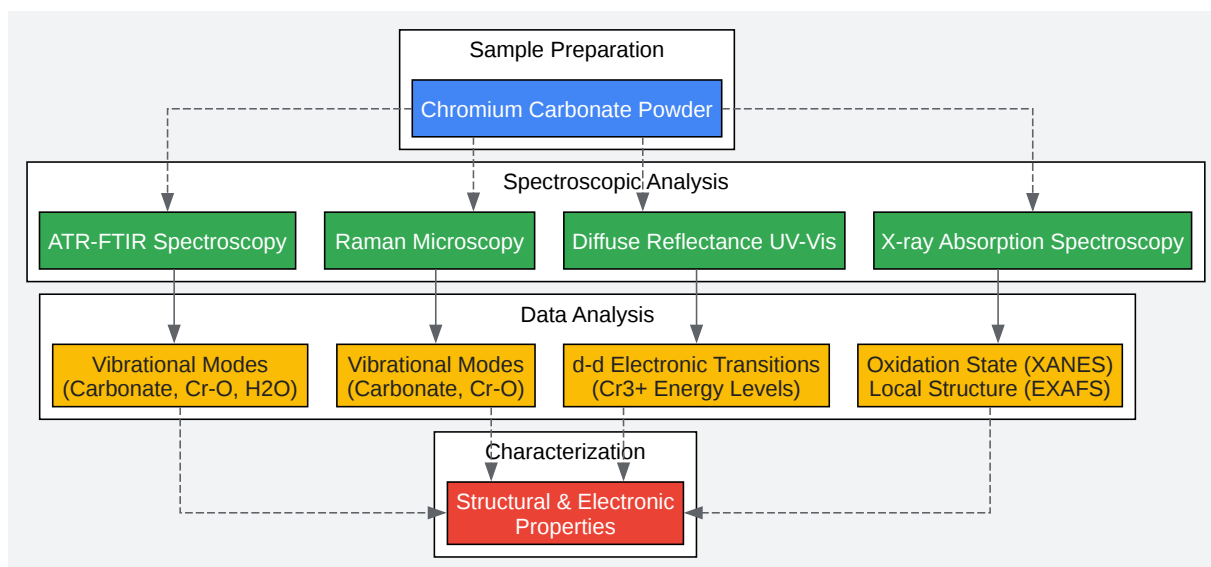
- **Sample Preparation:**
 - Prepare a reference standard by packing a non-absorbing, highly reflective powder (e.g., BaSO₄ or powdered PTFE) into a sample holder.
 - Prepare the sample by grinding a small amount of chromium(III) carbonate with the reference powder. The concentration of the sample should be low enough to avoid saturation of the detector. Pack this mixture into a separate sample holder.
- **Data Acquisition:**
 - Place the reference holder in the integrating sphere accessory of the spectrophotometer and collect a baseline spectrum.
 - Replace the reference with the sample holder and collect the sample spectrum over the desired wavelength range (e.g., 200-800 nm).
- **Data Analysis:** The instrument software will convert the reflectance data into a pseudo-absorbance spectrum using the Kubelka-Munk function. Identify the absorption maxima corresponding to the d-d transitions of the Cr³⁺ ion.

X-ray Absorption Spectroscopy (Cr K-edge)

- **Sample Preparation:**
 - The powdered chromium(III) carbonate sample is finely ground to ensure homogeneity.
 - The powder is pressed into a thin pellet of uniform thickness. The amount of sample is calculated to give an appropriate absorption edge step.
 - The pellet is mounted in a sample holder compatible with the synchrotron beamline's experimental setup.

- Data Acquisition:
 - Measurements are performed at a synchrotron radiation source.
 - The sample is placed in the path of the X-ray beam.
 - The energy of the incident X-rays is scanned across the Cr K-edge (around 5989 eV).
 - The X-ray absorption is measured using ion chambers placed before and after the sample (for transmission mode) or using a fluorescence detector.
- Data Analysis:
 - The pre-edge, XANES, and EXAFS regions of the spectrum are isolated.
 - The edge position in the XANES spectrum is compared to that of chromium standards in different oxidation states to confirm the +3 oxidation state.
 - The EXAFS region is analyzed to determine the local atomic structure around the chromium atoms, including bond distances and coordination numbers.

Mandatory Visualizations



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